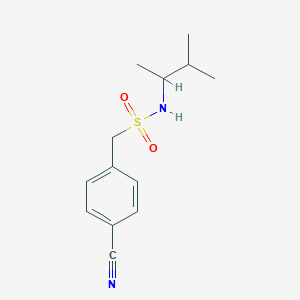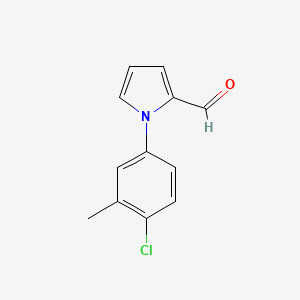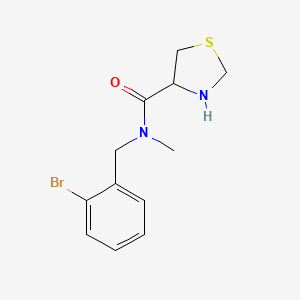
5-Bromo-N-(2-chloro-4-fluorophenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(2-chloro-4-fluorophenyl)nicotinamide is an organic compound with the molecular formula C12H7BrClFN2O It is a derivative of nicotinamide, where the nicotinamide ring is substituted with bromine, chlorine, and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2-chloro-4-fluorophenyl)nicotinamide typically involves multiple steps. One common method includes the following steps:
Chlorination: The addition of a chlorine atom to the phenyl ring.
Fluorination: The incorporation of a fluorine atom to the phenyl ring.
Amidation: The formation of the amide bond between the nicotinamide and the substituted phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Selection of appropriate solvents: Such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Use of catalysts: Such as palladium or copper catalysts to facilitate the reactions.
Purification techniques: Including recrystallization and chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-(2-chloro-4-fluorophenyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: Where one substituent is replaced by another.
Oxidation Reactions: Where the compound is oxidized to form new products.
Reduction Reactions: Where the compound is reduced to form new products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
5-Bromo-N-(2-chloro-4-fluorophenyl)nicotinamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-(2-chloro-4-fluorophenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloro-4-fluorophenylmethanone: Similar structure but different functional groups.
5-Bromo-2-chloro-4-fluorophenol: Similar structure but different functional groups.
N-(4-Bromo-phenyl)-2-chloro-benzamide: Similar structure but different functional groups.
Uniqueness
5-Bromo-N-(2-chloro-4-fluorophenyl)nicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C12H7BrClFN2O |
|---|---|
Poids moléculaire |
329.55 g/mol |
Nom IUPAC |
5-bromo-N-(2-chloro-4-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H7BrClFN2O/c13-8-3-7(5-16-6-8)12(18)17-11-2-1-9(15)4-10(11)14/h1-6H,(H,17,18) |
Clé InChI |
YGBUNUCAKUVTJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Cl)NC(=O)C2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


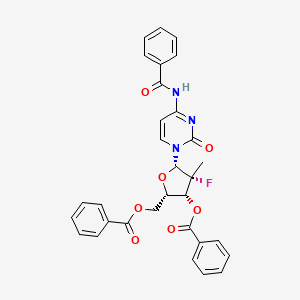
![4-(benzylamino)-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B14904806.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid](/img/structure/B14904815.png)
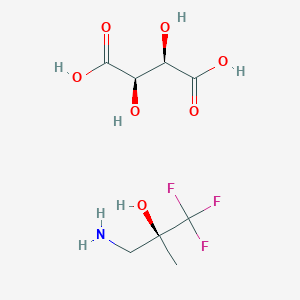
![N-((S)-2,3-Dihydro-1H-inden-1-yl)-7-((4aS,6R,7aS)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14904833.png)
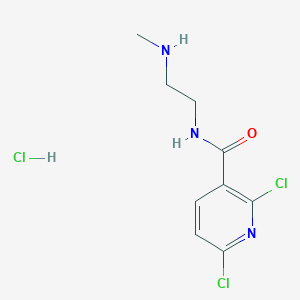
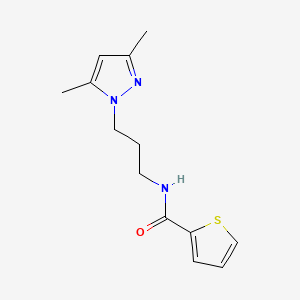
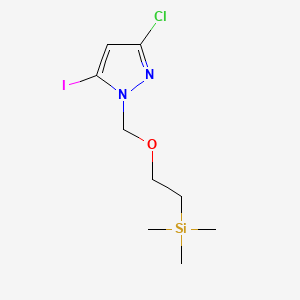
![(19S)-19-hydroxy-19-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B14904857.png)
